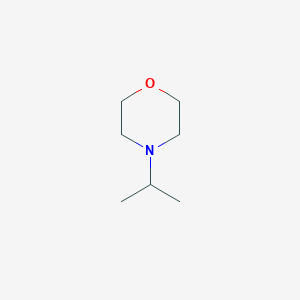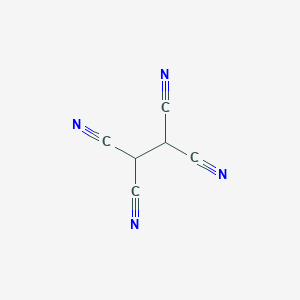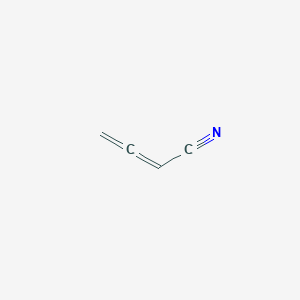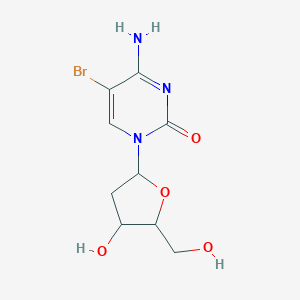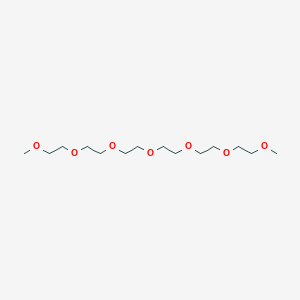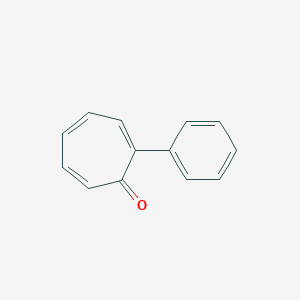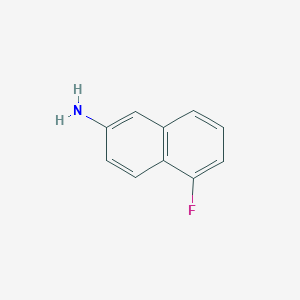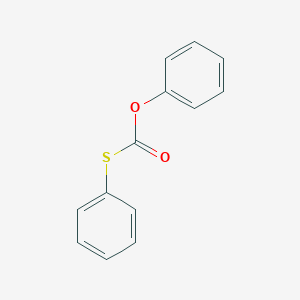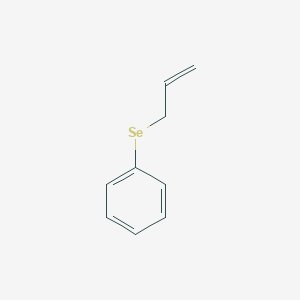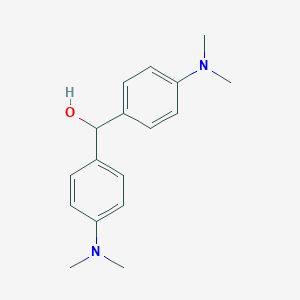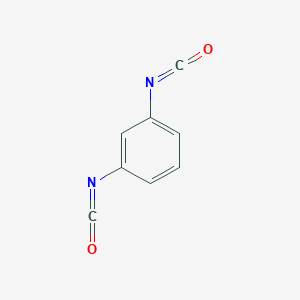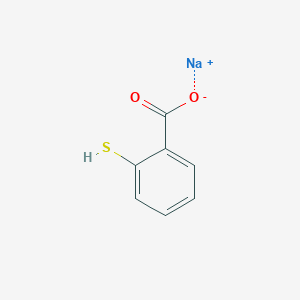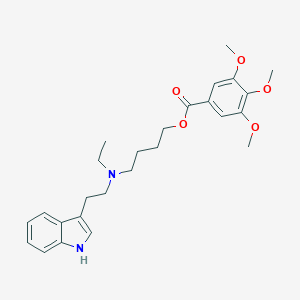
Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) is not fully understood. However, it is believed to act as a modulator of various receptors, including serotonin receptors and dopamine receptors. This compound may also interact with various proteins, including enzymes and transcription factors, to exert its biological effects.
生化和生理效应
Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. In vivo studies have shown that this compound can reduce pain and anxiety in animal models.
实验室实验的优点和局限性
The advantages of using indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) in lab experiments include its synthetic accessibility, its potential as a drug candidate, and its ability to modulate various receptors and proteins. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific receptors and proteins.
未来方向
There are several future directions for the research on indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)). These include:
1. Investigating the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Studying the mechanism of action of this compound to better understand its biological effects.
3. Developing more selective analogs of this compound to reduce potential toxicity and increase selectivity for specific receptors and proteins.
4. Exploring the potential of this compound as a tool for studying protein-protein interactions.
5. Investigating the potential of this compound as a ligand for other receptors, such as adrenergic receptors and histamine receptors.
In conclusion, indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
合成方法
The synthesis of indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) involves the reaction between 3,4,5-trimethoxybenzoic acid and N-ethyl-N-(4-hydroxybutyl)amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)ified using an appropriate alcohol, such as methanol or ethanol, to obtain the final Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) product.
科学研究应用
Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) has potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. In biochemistry, this compound has been investigated for its potential as a tool for studying protein-protein interactions.
属性
CAS 编号 |
1061-89-8 |
|---|---|
产品名称 |
Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) |
分子式 |
C26H34N2O5 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
4-[ethyl-[2-(1H-indol-3-yl)ethyl]amino]butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H34N2O5/c1-5-28(14-12-19-18-27-22-11-7-6-10-21(19)22)13-8-9-15-33-26(29)20-16-23(30-2)25(32-4)24(17-20)31-3/h6-7,10-11,16-18,27H,5,8-9,12-15H2,1-4H3 |
InChI 键 |
VMXIQTHYNDPIGK-UHFFFAOYSA-N |
SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CNC3=CC=CC=C32 |
规范 SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CNC3=CC=CC=C32 |
其他 CAS 编号 |
1061-89-8 |
同义词 |
3,4,5-Trimethoxybenzoic acid 4-[ethyl[2-(1H-indol-3-yl)ethyl]amino]butyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



